2-(Benzylamino)acetamide
Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including structures similar to 2-(Benzylamino)acetamide, often involves the reaction of amine groups with acyl chlorides or anhydrides. For instance, a study on the synthesis of acetamide derivatives employs palladium-catalyzed reactions and other methods to achieve the desired compounds (Gabriele et al., 2007). These processes highlight the versatility and efficacy of modern synthetic routes in creating complex acetamide structures.
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including 2-(Benzylamino)acetamide, is characterized by the presence of an amide functional group attached to an aromatic moiety. This arrangement significantly influences the compound's physical and chemical properties. NMR and IR spectroscopy are common techniques used for structure elucidation, providing detailed information about the compound's molecular framework (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution and condensation, largely due to the reactivity of the amide group. The chemical properties of these compounds, such as reactivity towards acids and bases, are influenced by the electronic nature of the substituents on the aromatic ring. The study on novel synthesis routes for acetamides showcases the potential for diverse chemical transformations (Langer & Schroeder, 2004).
Physical Properties Analysis
The physical properties of 2-(Benzylamino)acetamide, such as melting point, solubility, and crystalline form, are determined by its molecular structure. The amide linkage contributes to hydrogen bonding, influencing its solubility in various solvents and melting point range. Studies on related compounds provide insights into how modifications in the molecular structure affect these physical properties.
Chemical Properties Analysis
The chemical properties of 2-(Benzylamino)acetamide, including acidity, basicity, and reactivity, are pivotal for its potential applications. The amide group's resonance stabilization affects its chemical behavior, making it less reactive than esters but capable of undergoing specific chemical transformations. The pKa values and reaction mechanisms of similar compounds have been studied to understand their chemical behavior better (Shaabani et al., 2008).
Scientific Research Applications
Synthesis of Drug Precursors : Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, which are drug precursors. They confirmed the structures of these compounds using NMR, FTIR, MS, and elemental analysis. The acidity constants of these acetamide derivatives were determined through UV spectroscopic studies (Duran & Canbaz, 2013).
Chemical Synthesis and Neuroprotective Potential : A study by Ghosh et al. (2008) discussed the synthesis of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a novel anilidoquinoline derivative, and evaluated its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Organic Chemistry and Synthesis : Qiu et al. (2017) described the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which is useful in the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide. This process is significant for its mild conditions and switchable synthesis capability depending on different neighboring groups (Qiu et al., 2017).
Pharmaceutical Research : Schenone et al. (2000) synthesized a series of substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides and tested them for anti-inflammatory and antinociceptive activity. They noted particularly strong effects in the morpholino derivative (Schenone et al., 2000).
Analgesic Activity of Acetamide Derivatives : Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their analgesic activities. These compounds showed significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice (Kaplancıklı et al., 2012).
Crystallography : Studies on the crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been conducted by Subasri et al. (2017) and others. These studies provide valuable insights into the molecular conformation and intramolecular interactions of these compounds (Subasri et al., 2017).
Dynamic NMR Properties : Research by Samimi et al. (2010) focused on the dynamic NMR properties of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, revealing interesting characteristics for the methylene protons adjacent to the azomethine group (Samimi et al., 2010).
Molecular Docking and Analgesic Activity : Kumar et al. (2019) synthesized 2-chloro-N,N-diphenylacetamide derivatives and evaluated their analgesic activity. They also performed molecular docking studies on COX-1 and COX-2 enzymes, identifying a new lead compound as an analgesic agent (Kumar et al., 2019).
Friedel–Craft’s Acylation : Kumar et al. (2014) developed an acetamide/SO2Cl2 reagent for effective Friedel–Craft’s acylation of aromatic compounds, demonstrating its efficiency and speed under various conditions (Kumar et al., 2014).
Photocatalytic Degradation of Paracetamol : Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) using TiO2 nanoparticles. This study is relevant for understanding the environmental implications and degradation pathways of pharmaceutical compounds (Jallouli et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(benzylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMVTJIXFQQFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330960 | |
Record name | 2-(benzylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)acetamide | |
CAS RN |
39796-49-1 | |
Record name | 2-[(Phenylmethyl)amino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39796-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(benzylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.